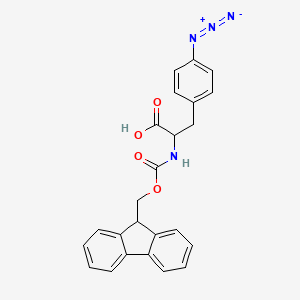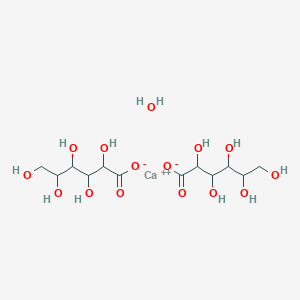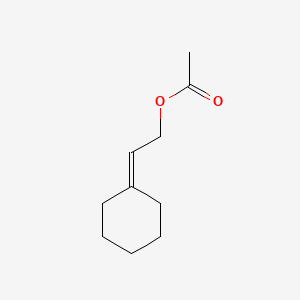
2-Cyclohexylideneethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylideneethyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexylideneethyl acetate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of cyclohexylideneacetyl chloride with ethanol in the presence of a base such as pyridine . Another method involves the esterification of cyclohexylideneacetic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process, where cyclohexylideneacetic acid is reacted with ethanol under acidic conditions. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylideneethyl acetate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form cyclohexylideneethanol using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification reactions to form different esters when reacted with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexylideneacetic acid and ethanol.
Reduction: Cyclohexylideneethanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-Cyclohexylideneethyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexylideneethyl acetate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, resulting in the formation of cyclohexylideneacetic acid and ethanol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
2-Cyclohexylideneethyl acetate can be compared with other esters such as ethyl acetate and methyl acetate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical properties and reactivity . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl acetate: Used in the production of coatings, adhesives, and as a solvent.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-cyclohexylideneethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h7H,2-6,8H2,1H3 |
Clé InChI |
QHPMVXQQOYZWEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


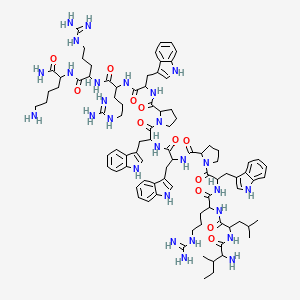
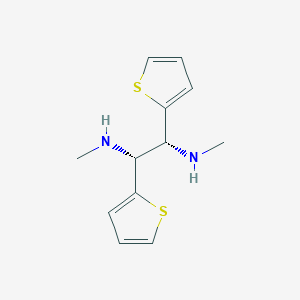
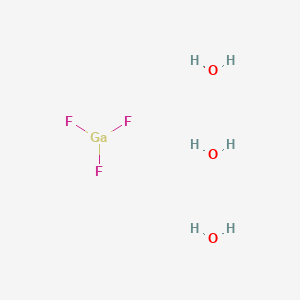
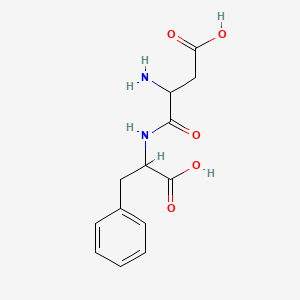
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)
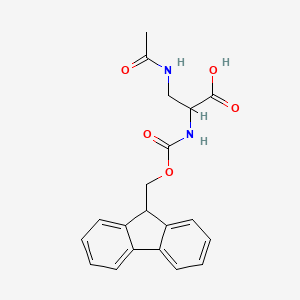

![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
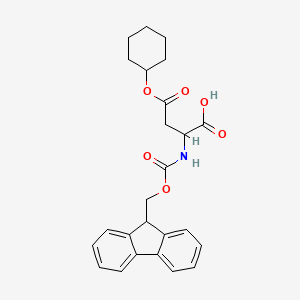
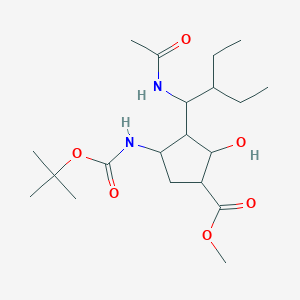
![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
